molecular formula C9H7F2N B7813347 (2,4-difluoro-phenyl)-prop-2-ynyl-amine, AldrichCPR

(2,4-difluoro-phenyl)-prop-2-ynyl-amine, AldrichCPR

Cat. No.: B7813347
M. Wt: 167.15 g/mol
InChI Key: WTMFSLDKBWEALP-UHFFFAOYSA-N
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Description

(2,4-Difluoro-phenyl)-prop-2-ynyl-amine is a fluorinated aromatic amine featuring a prop-2-ynyl (propargyl) group attached to a 2,4-difluorophenyl ring. This compound is part of the AldrichCPR catalog, a commercial database specializing in unique chemicals for early-stage drug discovery and material science.

Properties

IUPAC Name

2,4-difluoro-N-prop-2-ynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N/c1-2-5-12-9-4-3-7(10)6-8(9)11/h1,3-4,6,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMFSLDKBWEALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in the AldrichCPR Database

2-(2-Fluorophenyl)propan-2-amine hydrochloride
  • Molecular Formula : C₉H₁₃ClFN
  • Molecular Weight : 189.66 g/mol
  • Key Features: A mono-fluorinated phenyl ring with a tertiary amine and a propane backbone.
  • Comparison : The absence of a second fluorine at the 4-position reduces electron-withdrawing effects compared to the target compound. The propane group (vs. propargyl) decreases rigidity and may reduce reactivity in click chemistry applications .
Benzothiazol-2-yl-(4-fluoro-phenyl)-amine
  • Molecular Formula : C₁₃H₉FN₂S
  • Molecular Weight : 244.29 g/mol
  • Key Features : A benzothiazole ring linked to a 4-fluorophenyl amine.
  • However, the lack of a propargyl group limits its utility in covalent binding strategies .
4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • Molecular Formula : C₁₁H₇ClF₃N₃
  • Molecular Weight : 309.64 g/mol
  • Key Features : A pyrimidine core with a 4-chlorophenyl and trifluoromethyl group.
  • Comparison : The pyrimidine ring offers hydrogen-bonding sites for target engagement, while the trifluoromethyl group increases lipophilicity. Unlike the target compound, this molecule lacks an alkyne for bioorthogonal reactions .

Structural and Functional Differences

Parameter (2,4-Difluoro-phenyl)-prop-2-ynyl-amine 2-(2-Fluorophenyl)propan-2-amine Benzothiazol-2-yl-(4-fluoro-phenyl)-amine
Molecular Weight ~195.2 g/mol (estimated) 189.66 g/mol 244.29 g/mol
Substituents 2,4-difluorophenyl + propargyl amine 2-fluorophenyl + propane amine 4-fluorophenyl + benzothiazole
Electron Effects Strong electron-withdrawing (di-F) Moderate (mono-F) Moderate (mono-F + benzothiazole)
Reactivity Propargyl enables click chemistry Limited to non-covalent interactions Limited to non-covalent interactions

Preparation Methods

Fluorination of Trichloronitrobenzene

The patent EP0001825A1 details a high-yield method for synthesizing 2,4-difluoroaniline from 2,4,5-trichloronitrobenzene using a solid-liquid phase-transfer catalyst. The process involves:

  • Fluorination Step : Reaction of 2,4,5-trichloronitrobenzene with potassium fluoride (KF) in the presence of a quaternary ammonium salt (e.g., tetrabutylammonium bromide) at 150–160°C. This replaces two chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene with 52% efficiency.

  • Hydrogenation Step : Catalytic hydrogenation of the nitro group using palladium on carbon (Pd/C) in ethanol, followed by displacement of the remaining chlorine atom to form 2,4-difluoroaniline (48% yield).

Key Reaction Parameters:

  • Catalyst : Quaternary ammonium salts enhance fluoride ion transfer across phases.

  • Temperature : Optimal fluorination occurs at 150°C, avoiding decomposition.

  • Solvent : Toluene or molten 2,4,5-trichloronitrobenzene itself serves as the liquid phase.

Prop-2-ynyl Group Introduction

Alkylation of 2,4-Difluoroaniline

The prop-2-ynyl group is introduced via nucleophilic substitution using propargyl bromide. A method adapted from RSC supporting documentation involves:

  • Reaction Setup : 2,4-Difluoroaniline (1.0 equiv) is combined with propargyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetonitrile.

  • Catalysis : Benzo-18-crown-6 (0.05 equiv) is added to facilitate phase transfer, and the mixture is refluxed for 6 hours.

  • Workup : The crude product is extracted with chloroform, dried over Na₂SO₄, and purified via vacuum distillation or silica gel chromatography.

Optimization Insights:

  • Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the amine.

  • Solvent : Acetonitrile enables higher reactivity compared to DMF or THF.

  • Yield : Typical yields range from 65–75%, with purity >90% confirmed by NMR.

Alternative Synthetic Routes

Sonogashira Coupling

A palladium-mediated approach, inspired by PMC studies, employs:

  • Substrate Preparation : 2,4-Difluoroiodobenzene is reacted with propargylamine in the presence of PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in triethylamine.

  • Conditions : The reaction proceeds at 80°C for 12 hours, achieving 60% conversion.

Limitations:

  • Requires pre-functionalized aryl halides.

  • Lower yields compared to alkylation methods.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.25–7.15 (m, 2H, aromatic), 4.80 (d, J = 2.4 Hz, 2H, -CH₂-C≡CH), 3.10 (t, J = 2.4 Hz, 1H, -C≡CH).

  • MS (EI) : m/z 181 [M⁺], 164 [M⁻-NH₂].

Purity Assessment

  • HPLC : >95% purity using a C18 column (MeCN:H₂O = 70:30).

  • Melting Point : 34–36°C (lit. 35°C).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing crown ethers with cheaper tetrabutylammonium bromide reduces costs without compromising yield.

Waste Management

  • Fluoride Byproducts : KF residues are neutralized with Ca(OH)₂ to form insoluble CaF₂.

  • Solvent Recovery : Acetonitrile is distilled and reused, lowering environmental impact .

Q & A

Basic: What analytical techniques are recommended to confirm the identity and purity of (2,4-difluoro-phenyl)-prop-2-ynyl-amine?

Answer:
Due to the lack of supplier-provided analytical data (common for AldrichCPR compounds), researchers must independently validate identity and purity. Recommended methods include:

  • Nuclear Magnetic Resonance (NMR): Compare experimental 1H^1 \text{H} and 13C^{13}\text{C} NMR spectra with predicted shifts from computational tools (e.g., ACD/Labs or ChemDraw) or analogs. For example, SMILES strings provided in product listings (e.g., ) can guide structural validation.
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection to assess purity. Column choice (C18) and mobile phase (acetonitrile/water) should be optimized based on compound solubility.
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, cross-referencing with theoretical values derived from the molecular formula .

Basic: What safety precautions are critical when handling (2,4-difluoro-phenyl)-prop-2-ynyl-amine?

Answer:
Sigma-Aldrich classifies similar AldrichCPR compounds as flammable solids (Category 1) and aquatic chronic toxicants (WGK 3). Key precautions:

  • Ventilation: Use a fume hood to avoid inhalation of dust or vapors.
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
  • Storage: Keep in a cool, dry place away from oxidizers, with secondary containment to prevent environmental release .

Advanced: How can crystallographic data for this compound be refined using software like SHELXL?

Answer:
For structural elucidation via X-ray crystallography:

  • Data Collection: Use a single-crystal diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) to minimize thermal motion.
  • Structure Solution: Employ direct methods in SHELXT (for small molecules) or experimental phasing in SHELXD/E for challenging cases (e.g., twinning).
  • Refinement: In SHELXL , apply restraints for disordered fluorine atoms (common in difluoro-phenyl groups) and validate geometry using CIF check tools. Refer to for best practices in handling high-resolution or twinned data .
  • Cross-Validation: Compare with structural analogs, such as the CXCR7 antagonist in , which shares the 2,4-difluorophenyl moiety .

Advanced: How to design pharmacological assays for this compound based on structural analogs?

Answer:

  • Target Identification: Analyze structural analogs (e.g., ’s CXCR7 antagonist) to hypothesize biological targets. Computational docking (AutoDock Vina) can predict binding affinity to receptors like GPCRs or kinases.
  • In Vitro Assays:
    • Binding Assays: Use fluorescence polarization or SPR to measure interactions with purified targets.
    • Functional Assays: For receptor antagonists, employ cAMP/GTPγS assays in cell lines expressing the target.
  • Dose-Response Analysis: Test compound efficacy (EC50_{50}/IC50_{50}) across a logarithmic concentration range (e.g., 1 nM–10 µM) .

Advanced: How to resolve spectral data discrepancies during characterization?

Answer:
Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Mitigation strategies:

  • Multi-Technique Cross-Validation: Combine 1H^1 \text{H}-13C^{13}\text{C} HSQC NMR for connectivity confirmation and IR spectroscopy for functional group validation.
  • Dynamic NMR (DNMR): Investigate temperature-dependent spectral changes to identify conformational exchange or rotameric equilibria.
  • Computational Modeling: Use DFT (e.g., Gaussian) to simulate spectra under different protonation states or tautomeric forms .

Advanced: What synthetic strategies optimize yield for prop-2-ynyl-amine derivatives?

Answer:

  • Coupling Reactions: Utilize Sonogashira coupling to attach the propynyl group to the difluorophenyl core. Optimize catalysts (Pd(PPh3_3)4_4/CuI) and solvents (THF/DMF) for regioselectivity.
  • Amine Protection: Protect the amine group with Boc or Fmoc during synthesis to prevent side reactions. Deprotect with TFA (Boc) or piperidine (Fmoc) post-coupling.
  • Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC for high-purity isolation .

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